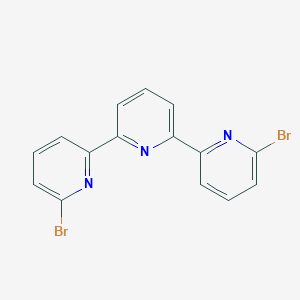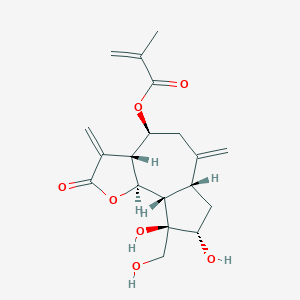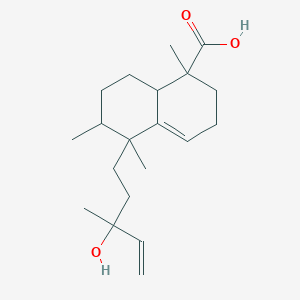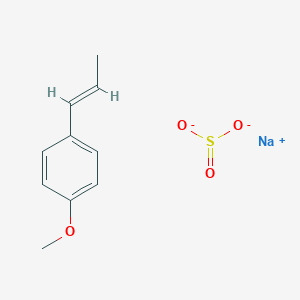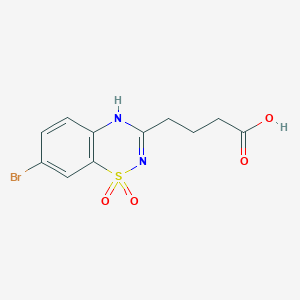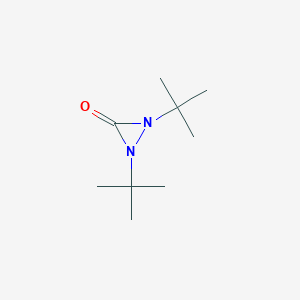
Diaziridinone, bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diaziridinone, bis(1,1-dimethylethyl)-, also known as 1,3-di-tert-butylaziridinone, is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.2640 g/mol . This compound is characterized by its unique structure, which includes a three-membered ring containing two nitrogen atoms and an oxygen atom. It is a highly strained molecule, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diaziridinone, bis(1,1-dimethylethyl)-, typically involves the reaction of tert-butylamine with phosgene or its derivatives under controlled conditions. One common method involves the use of a palladium-catalyzed asymmetric allylic and homoallylic diamination reaction . The reaction conditions often require low temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of diaziridinone, bis(1,1-dimethylethyl)-, is less common due to the specialized conditions required for its synthesis. when produced on a larger scale, the process involves similar reaction conditions as those used in laboratory synthesis, with additional steps to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diaziridinone, bis(1,1-dimethylethyl)-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted diaziridinone derivatives.
Aplicaciones Científicas De Investigación
Diaziridinone, bis(1,1-dimethylethyl)-, has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form stable products.
Mecanismo De Acción
The mechanism of action of diaziridinone, bis(1,1-dimethylethyl)-, involves its ability to form highly reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to the formation of stable products. The compound’s reactivity is primarily due to the strained three-membered ring structure, which makes it prone to ring-opening reactions.
Comparación Con Compuestos Similares
Similar Compounds
Diazene, bis(1,1-dimethylethyl)-: This compound has a similar structure but lacks the oxygen atom present in diaziridinone, bis(1,1-dimethylethyl)-.
Aziridinone, 1,3-bis(1,1-dimethylethyl)-: Another similar compound with a slightly different arrangement of atoms.
Uniqueness
Diaziridinone, bis(1,1-dimethylethyl)-, is unique due to its highly strained ring structure and the presence of both nitrogen and oxygen atoms in the ring. This makes it more reactive and versatile in chemical reactions compared to its analogs.
Propiedades
IUPAC Name |
1,2-ditert-butyldiaziridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2,3)10-7(12)11(10)9(4,5)6/h1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHLJTGWJIJZMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)N1C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337985 |
Source


|
| Record name | Diaziridinone, bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19656-74-7 |
Source


|
| Record name | Diaziridinone, bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

